2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
Description
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a dichloro group, and a fluorophenyl group attached to a propan-1-ol backbone
Properties
Molecular Formula |
C9H10Cl2FNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c1-9(13,4-14)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3 |
InChI Key |
JIMTTZZDMYZVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1Cl)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method is the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under reductive conditions. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the amino group, resulting in a different derivative.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Derivatives lacking the amino group.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of halogenated phenyl groups with biological macromolecules.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Amino-2-(2,4-dichlorophenyl)propan-1-ol: Lacks the fluorine atom.
2-Amino-2-(2,4-dichloro-5-methylphenyl)propan-1-ol: Contains a methyl group instead of a fluorine atom.
2-Amino-2-(2,4-dichloro-5-bromophenyl)propan-1-ol: Contains a bromine atom instead of a fluorine atom.
Uniqueness: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
